molecular formula C11H12N4O2 B3408703 methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 883291-37-0

methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3408703
CAS No.: 883291-37-0
M. Wt: 232.24 g/mol
InChI Key: SSVVZWBHYXWVBU-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the triazole family, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Hantzsch Dihydropyridine Synthesis: This method involves the condensation of β-keto esters with ammonia and α-haloketones to form dihydropyridine derivatives, which can then be cyclized to form triazoles.

  • Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes in the presence of a copper(I) catalyst can be used to synthesize triazoles.

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of aryl halides with amines to form triazoles.

Industrial Production Methods:

  • Batch Production: This involves the large-scale synthesis of the compound in batches, optimizing reaction conditions to maximize yield and purity.

  • Continuous Flow Chemistry: This method uses continuous flow reactors to improve efficiency and scalability of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities. Industry: It is used in the development of new materials and in the agrochemical industry for the synthesis of pesticides and herbicides.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For example, in medicinal applications, it may interact with enzymes or receptors to inhibit their activity, leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but lacks the 4-methylphenyl group.

  • Methyl 5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness: The presence of the 4-methylphenyl group in methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate provides unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-amino-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-3-5-8(6-4-7)15-10(12)9(13-14-15)11(16)17-2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVZWBHYXWVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168378
Record name Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883291-37-0
Record name Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883291-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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